3-Bromo-9H-pyrido[3,4-b]indole
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Overview
Description
3-Bromo-9H-pyrido[3,4-b]indole is a derivative of the beta-carboline family, which are indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine creatures, and mammals . The beta-carboline structure consists of a tricyclic pyridine-fused indole framework, making it a significant molecular scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 3-Bromo-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the condensation of tryptamines with carboxylic acids in polyphosphoric acid, followed by oxidation . Another method is the Pictet-Spengler reaction of tryptophan with aldehydes, followed by oxidation . Industrial production methods often utilize microwave-assisted electrocyclic cyclization of heterotrienic aci forms of 3-nitrovinylindoles . These methods provide efficient routes to obtain beta-carboline derivatives with various substitutions.
Chemical Reactions Analysis
Scientific Research Applications
3-Bromo-9H-pyrido[3,4-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-9H-pyrido[3,4-b]indole involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex . It acts on the benzodiazepine site of the GABA-A receptor, exhibiting inverse agonist properties . This interaction leads to various pharmacological effects, including anxiogenic and convulsive properties at higher doses, and learning-enhancing effects at lower doses . The compound’s ability to modulate the GABA-A receptor channel is crucial in understanding its effects on memory, anxiety, and seizures .
Comparison with Similar Compounds
3-Bromo-9H-pyrido[3,4-b]indole can be compared with other beta-carboline derivatives such as harmane, harmine, and norharmane . These compounds share a similar tricyclic structure but differ in their substitution patterns and biological activities . For instance:
Harmane: Known for its sedative and antidepressant properties.
Harmine: Exhibits antitumor and antiviral activities.
Norharmane: Used in studies related to neurodegenerative diseases.
The uniqueness of this compound lies in its specific bromine substitution, which enhances its binding affinity and selectivity for certain biological targets .
Properties
Molecular Formula |
C11H7BrN2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H7BrN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H |
InChI Key |
DUVJFXSQMXNUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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